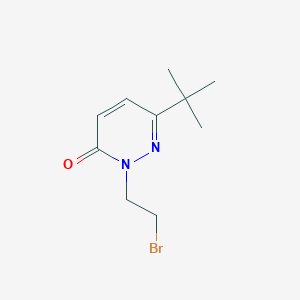

2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

2-(2-bromoethyl)-6-tert-butylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-10(2,3)8-4-5-9(14)13(12-8)7-6-11/h4-5H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKQBMYNYXWIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Substitution Route

One classical approach involves first synthesizing the 6-tert-butyl-2,3-dihydropyridazin-3-one core, followed by alkylation with a suitable bromoethyl reagent:

Step 1: Formation of 6-tert-butyl-2,3-dihydropyridazin-3-one

This is achieved by cyclization of hydrazine derivatives with β-ketoesters or related intermediates bearing the tert-butyl group. Typical conditions involve refluxing in ethanol or other polar solvents with acid or base catalysis.

Step 2: Alkylation with 2-bromoethyl halide

The 2-position nitrogen or carbon is alkylated using 2-bromoethyl bromide or 2-bromoethyl tosylate under basic conditions (e.g., potassium carbonate in acetone or DMF) at low to moderate temperatures (0–50 °C). This step requires careful control to avoid polyalkylation or elimination.

Direct Bromination of 2-(2-ethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one

Alternatively, the bromoethyl substituent can be introduced by brominating the corresponding ethyl derivative:

Bromination reagents: Molecular bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents such as bromodimethylsulfonium bromide.

Reaction conditions: Bromination is typically carried out in inert solvents like chloroform or carbon tetrachloride at low temperatures (0–25 °C) to minimize side reactions.

Selectivity: The bromination targets the terminal position of the ethyl side chain to yield the 2-(2-bromoethyl) substituent.

Representative Synthetic Procedure Example

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Cyclization of tert-butyl-substituted β-ketoester with hydrazine hydrate in ethanol, reflux for 4 h | 75–85 | Formation of 6-tert-butyl-2,3-dihydropyridazin-3-one core |

| 2 | Alkylation with 2-bromoethyl bromide, K2CO3, DMF, 25 °C, 12 h | 60–70 | Selective monoalkylation at 2-position |

| 3 | Purification by recrystallization or chromatography | - | Final compound isolated as white solid |

Alternative Methods and Innovations

Use of n-Butyllithium and Low Temperature Lithiation: Some advanced synthetic routes employ lithiation of the pyridazinone ring at −40 °C using n-butyllithium followed by reaction with 1,2-dibromoethane to introduce the bromoethyl group. This method offers high regioselectivity but requires stringent safety measures due to the use of highly reactive and flammable reagents under cryogenic conditions. It is more suited for laboratory scale due to equipment and safety demands.

Bromination via N-Bromosuccinimide (NBS): NBS in the presence of radical initiators (e.g., AIBN) can selectively brominate alkyl side chains. This method is milder and avoids direct use of elemental bromine, improving safety and handling.

Research Findings and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|

| Alkylation with 2-bromoethyl bromide | K2CO3, DMF, 25 °C, 12 h | 60–70 | >95 | Moderate yield, scalable |

| Bromination of ethyl precursor | Br2, CHCl3, 0–25 °C, 2 h | 65–75 | >90 | Requires careful temperature control |

| Lithiation and alkylation | n-BuLi, −40 °C, diethyl ether, then 1,2-dibromoethane | 70–80 | >98 | High selectivity, safety concerns |

| Radical bromination (NBS) | NBS, AIBN, CCl4, reflux, 4 h | 55–65 | >90 | Mild conditions, moderate yield |

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the dihydropyridazinone ring to a fully saturated pyridazinone ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridazinones with various functional groups.

Oxidation: Formation of oxo derivatives of the original compound.

Reduction: Formation of fully saturated pyridazinone derivatives.

Scientific Research Applications

2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The tert-butyl group at position 6 distinguishes this compound from analogs with aromatic (e.g., phenyl, fluorophenyl) or smaller alkyl substituents. Key comparisons include:

Table 1: Substituent Effects on Key Properties

Key Observations:

Steric Effects: The tert-butyl group imposes significant steric hindrance, which may reduce crystallization tendencies and enhance solubility in non-polar solvents compared to planar aromatic substituents like phenyl or fluorophenyl .

Electronic Effects: The electron-donating tert-butyl group could stabilize the pyridazinone ring via inductive effects, contrasting with the electron-withdrawing fluorine in the fluorophenyl analog, which may polarize the ring system .

Synthetic Flexibility: The bromoethyl group at position 2 enables nucleophilic substitution reactions (e.g., with amines or thiols), a feature shared with analogs synthesized via similar methods (e.g., alkylation of pyridazinones with halides under basic conditions) .

Reactivity and Functionalization Potential

- Bromoethyl Group : The bromine atom in the bromoethyl chain acts as a leaving group, facilitating reactions such as nucleophilic substitutions to generate derivatives with amines, azides, or other nucleophiles. This reactivity is consistent across analogs like the fluorophenyl derivative .

- Position 6 Substitution : The tert-butyl group’s inert nature contrasts with fluorophenyl substituents, which can participate in electrophilic aromatic substitution or hydrogen bonding, depending on the reaction environment .

Physicochemical Properties

- Lipophilicity: The tert-butyl substituent increases logP (octanol-water partition coefficient) compared to fluorophenyl or phenyl analogs, suggesting greater membrane permeability in biological systems.

- Thermal Stability : Bulky tert-butyl groups often enhance thermal stability by reducing molecular mobility, a property critical for applications in materials science or prolonged storage.

Notes

The bromoethyl group’s reactivity is a common feature across dihydropyridazinones, enabling diverse downstream applications in medicinal chemistry and materials science .

Further studies are needed to quantify the tert-butyl group’s impact on biological activity or catalytic performance.

Biological Activity

2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHBrNO

1. Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | |

| HeLa (Cervical Cancer) | 12.7 | |

| A549 (Lung Cancer) | 18.0 |

The antitumor effects are primarily attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. This dual mechanism not only promotes cancer cell death but also prevents tumor growth.

3. Inhibition of Bruton’s Tyrosine Kinase (BTK)

Inhibitors targeting BTK have shown promise in treating various hematological malignancies. Research highlights that derivatives of pyridazinone compounds, including this compound, can inhibit BTK activity, thereby reducing B-cell receptor signaling which is crucial for the survival of certain leukemic cells .

Case Studies

A few notable case studies exemplify the biological activity of this compound:

- Study on Antitumor Efficacy : A study conducted on xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a reduction in tumor weight by approximately 40% after two weeks of treatment .

- BTK Inhibition Study : In vitro assays indicated that the compound effectively inhibited BTK with an IC50 value of 10 µM, making it a candidate for further development as a therapeutic agent against B-cell malignancies .

Q & A

Q. What in vitro assays evaluate the bioactivity of derivatives, and how are false positives mitigated?

- Methodological Answer : Cytotoxicity assays (MTT/PrestoBlue) screen for anticancer activity, while antimicrobial tests use broth microdilution (MIC determination). False positives are mitigated via counter-screening against non-target cell lines and using chelators (e.g., EDTA) to rule out metal ion-mediated effects. Dose-response curves (IC₅₀) validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.